2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide
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Overview
Description
2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an aromatic ring system
Scientific Research Applications
2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
While the mechanism of action for the specific compound was not found, a related compound, lactisole, is known as an inhibitor (negative allosteric modulator; NAMs) of the human sweet taste receptor, and has been shown to interact with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide typically involves the reaction of 4-methoxyphenol with N-methyl-N-phenylethanesulfonamide under specific conditions. One common method includes the use of a base such as cesium carbonate and a copper catalyst to facilitate the reaction. The reaction is carried out in a solvent like 1-methyl-2-pyrrolidinone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)methylphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-17(14-6-4-3-5-7-14)22(18,19)13-12-21-16-10-8-15(20-2)9-11-16/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWMGOKIWIXIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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